
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones or potential diketones to afford substituted derivatives . Another synthesis pathway includes the reaction of methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate with trimethylenemethane, leading to the formation of diastereoselective hexahydrospiro compounds . These methods suggest that the synthesis of Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate could potentially involve similar reactants and conditions, such as the use of acetic acid or polyphosphoric acid as solvents and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds shows a tendency to form fused ring systems and spiro compounds, indicating a high degree of complexity and stereochemistry . The presence of benzoylamino groups and various substituents like methoxycarbonyl groups suggests that the compound of interest may also exhibit complex stereochemistry and potentially interesting electronic properties due to the conjugated systems.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, including cyclization and oxidative ring-opening, which lead to the formation of diverse heterocyclic systems . These reactions are often facilitated by specific conditions, such as the presence of polyphosphoric acid or methanolic bromine, which could be relevant for the chemical reactions of Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound of interest are not directly reported, the properties of similar compounds can be inferred. For instance, the presence of multiple ester groups in these compounds suggests they may have moderate polarity and could be soluble in organic solvents . The benzoylamino group could contribute to the acidity of the amide proton, potentially affecting the compound's reactivity and interactions with other molecules.
科学的研究の応用
Understanding Hallucinogens and Their Effects
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate, and similar compounds, are often studied for their hallucinogenic properties. These substances, particularly N-benzylphenethylamines like "NBOMes," show significant binding affinity to the 5-HT2A receptor, a known mediator of hallucinogenic effects. Research in this area focuses on understanding the structure-activity relationships, behavioral pharmacology, metabolism, and potential toxicity of these hallucinogens. The profound changes in perception and cognition induced by these substances, and their high potency, have sparked interest in their detailed pharmacological profiling and toxicological implications (Halberstadt, 2017).
Toxicity and Behavioral Effects in Laboratory Animals
Studies on the toxicity and behavioral effects of mescaline and its analogs, which share structural similarities with the mentioned compound, provide insights into the toxicological profiles and behavioral implications of these substances. The LD50 values and the observable signs of drug action in different animal models are crucial for understanding the potential risks and effects of these hallucinogens (Hardman, Haavik, & Seevers, 1973).
Imaging Studies and Radiolabeled Hallucinogens
Molecular and functional imaging studies play a pivotal role in understanding the action of psychedelic drugs, including hallucinogens like Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate. These studies often involve the use of positron emission tomography (PET) or single-photon emission computer tomography (SPECT) to visualize the uptake, binding distribution, and brain interactions of these compounds. Such research is instrumental in delineating the neurobiological underpinnings and cerebrometabolic effects of these substances (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
特性
IUPAC Name |
dimethyl 5-benzamido-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-24-12(20)9-11-13(17(22)25-2)16(27-14(11)18(23)26-3)19-15(21)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZPMXRNYZQBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


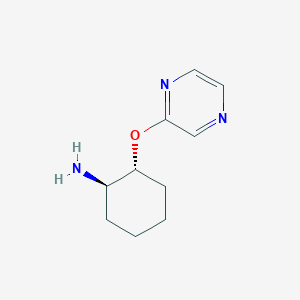
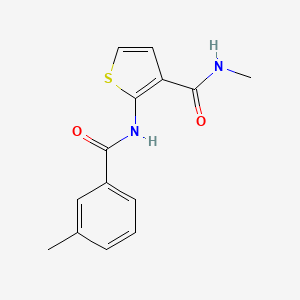
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2523129.png)

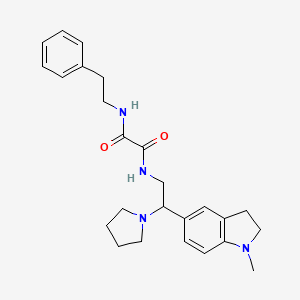
![6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2523133.png)
![2-[3-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2523134.png)
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2523136.png)
![Ethyl 5-methyl-2-[3-(morpholin-4-yl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2523138.png)
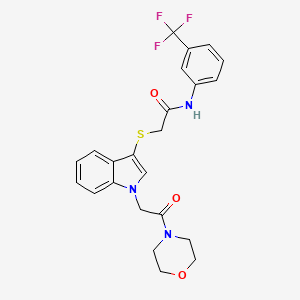

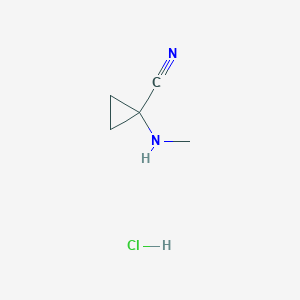
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)